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all-trans-Retinoate -

all-trans-Retinoate

Catalog Number: EVT-1572805
CAS Number:
Molecular Formula: C20H27O2-
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-trans-retinoate is a retinoate that is the conjugate base of all-trans-retinoic acid. It has a role as a human metabolite. It is a conjugate base of an all-trans-retinoic acid.
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH; and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS; ACNE VULGARIS; and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).
Overview

All-trans-Retinoate, also known as all-trans-retinoic acid, is a derivative of vitamin A that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. It is particularly noted for its therapeutic applications in dermatology and oncology, especially in the treatment of acute promyelocytic leukemia.

Source

All-trans-Retinoate is primarily derived from dietary sources of vitamin A, such as animal liver, fish oils, and dairy products. It can also be synthesized chemically from β-ionone or other carotenoids through various synthetic pathways.

Classification

All-trans-Retinoate belongs to the class of compounds known as retinoids, which are characterized by their polyene structure and ability to regulate gene expression through interaction with nuclear retinoic acid receptors.

Synthesis Analysis

Methods

The synthesis of all-trans-Retinoate can be accomplished through several methods:

  1. Chemical Synthesis: This typically involves the condensation of β-ionone followed by reduction and hydrolysis reactions. For instance, a method described involves the use of n-butyl lithium and subsequent reactions to yield the desired compound .
  2. Photochemical Isomerization: Another method includes the photochemical isomerization of commercially available retinoid precursors to produce all-trans-retinoic acid .
  3. Grignard Reagent Method: A recent patent outlines a method where a Grignard reagent is reacted with 2,2,6-trimethylcyclohexanone to synthesize various retinoic acids, including all-trans-retinoic acid .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

All-trans-Retinoate has a complex molecular structure characterized by:

  • A cyclohexenyl ring
  • A long polyene chain with conjugated double bonds
  • A terminal carboxylic acid group

The molecular formula is C20H28O2C_{20}H_{28}O_2, and it possesses a molecular weight of approximately 300.44 g/mol.

Data

Key spectral data for all-trans-Retinoate include:

  • Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments within the molecule.
  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the compound.
Chemical Reactions Analysis

Reactions

All-trans-Retinoate participates in various chemical reactions, including:

  1. Esterification: Reaction with alcohols to form esters.
  2. Oxidation: Conversion to other retinoid derivatives.
  3. Conjugation with Other Compounds: Such as podophyllotoxin to enhance therapeutic efficacy against cancer cells .

Technical Details

The reactivity of all-trans-Retinoate is largely attributed to its functional groups, particularly the carboxylic acid which can undergo nucleophilic substitution reactions.

Mechanism of Action

Process

All-trans-Retinoate exerts its biological effects primarily through binding to nuclear retinoic acid receptors (RARs), which are transcription factors that regulate gene expression involved in cell differentiation and proliferation. Upon binding, RARs form heterodimers with retinoid X receptors (RXRs) and activate or repress target genes essential for normal cellular functions.

Data

Studies have shown that all-trans-retinoic acid influences pathways involved in cell cycle regulation and apoptosis, making it effective in treating certain cancers like acute promyelocytic leukemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: All-trans-Retinoate is typically a yellowish-orange solid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and oxygen; should be stored under inert conditions.
  • Melting Point: Approximately 180°C.
  • pH Stability: Stable under neutral pH but may degrade under acidic or basic conditions.

Relevant analyses include thermal stability assessments and solubility tests across various solvents.

Applications

Scientific Uses

All-trans-Retinoate has significant applications in:

  1. Pharmaceuticals: Used as a treatment for acute promyelocytic leukemia due to its ability to induce differentiation in malignant cells.
  2. Dermatology: Employed in topical formulations for acne treatment and skin rejuvenation due to its effects on skin cell turnover.
  3. Research: Utilized in studies investigating gene regulation mechanisms related to development and cancer biology.
Chemical Structure and Physicochemical Properties

Molecular Configuration of All-trans-Retinoate

All-trans-retinoate (atRA⁻) is the anionic form of all-trans-retinoic acid (atRA), a carboxylate derivative of vitamin A. Its molecular formula is C₂₀H₂₇O₂⁻, with a molecular weight of 299.43 g/mol [1] [10]. The structure features a β-ionone ring connected to a polyunsaturated side chain with alternating trans-configured double bonds at positions C2–C3, C4–C5, C6–C7, and C8–C9, forming a conjugated system extending across the entire molecule [10]. This planar conformation is critical for biological activity, as it enables optimal interaction with nuclear receptors. The carboxylic acid group at C15 (pKa ≈ 4.5) facilitates salt formation and influences protein binding [6].

The extended π-electron system confers distinctive ultraviolet-visible (UV-Vis) absorption properties, with λₘₐₓ at 350–354 nm in ethanol and a molar extinction coefficient (ε) of ~45,000 M⁻¹cm⁻¹ [2]. This chromophore enables sensitive detection via HPLC-UV, though it also contributes to photolability. Nuclear magnetic resonance (NMR) studies reveal characteristic chemical shifts: the C5 proton resonates at δ 6.25 ppm (d, J=15 Hz), while C15 protons appear at δ 6.97 (d, J=16 Hz) and 5.80 ppm (d, J=16 Hz) [10].

Stereoisomerism and Retinoid Analogues

Retinoid bioactivity is exquisitely sensitive to stereochemistry. atRA⁻ exists in equilibrium with three major cis isomers: 9-cis, 11-cis, and 13-cis-retinoate [3] [6]. The trans configuration is thermodynamically favored (>90% at equilibrium), but isomerization occurs readily under light or thermal stress. Enzymes of the short-chain dehydrogenase/reductase (SDR) superfamily govern stereospecific retinoid metabolism in vivo:

Table 1: Enzymes Regulating Retinoid Stereochemistry

Enzyme (SDR Family)SubstratesStereospecific Action
RDH10 (SDR16C)atROL, atRALOxidizes retinol to all-trans-retinal
RDH11 (SDR7C)atROL, atRALReduces all-trans-retinal to retinol
11-cis-RDH (SDR9C)11-cis-retinalProduces 11-cis-retinol for vision
DHRS9 (SDR9C)9-cis-retinalMetabolizes 9-cis isomers

[3]

The 9-cis isomer activates retinoid X receptors (RXRs), while atRA⁻ preferentially binds retinoic acid receptors (RARs) with 10–100-fold higher affinity than cis isomers [4] [8]. Pharmacokinetically, all-trans exhibits rapid clearance (t₁/₂ < 1 hr) versus 13-cis (t₁/₂ = 13 hr), partly due to autoinduction of cytochrome P450 (CYP26) enzymes [8].

Solubility and Stability in Biological Matrices

atRA⁻ exhibits marked hydrophobicity (logP ≈ 6.1) and negligible water solubility (<0.1 μg/mL). In organic solvents, solubility varies significantly:

Table 2: Solubility of All-trans-Retinoic Acid

SolventSolubility (mg/mL)Stability at -80°C
Ethanol0.5–10Stable (>3 weeks)
DMSO20–40Unstable (<3 weeks)
Acetone~30Moderate
Chloroform40Stable
MethanolSlightStable (>3 weeks)

[2] [6]

In biological matrices, stability depends critically on protein binding:

  • Serum-free buffers: >70% degradation within 24 hours at 37°C, with isomerization to 13-cis and 9-cis derivatives predominating [2] [6].
  • Serum-containing media: Albumin and retinol-binding protein (RBP4) stabilize atRA⁻, reducing degradation to <30% at 24 hours. Supplementation with 6 mg/mL BSA mimics this effect [2] [5].
  • Liver homogenates: Light exposure causes <20% isomerization within 1 hour due to endogenous binding proteins [2].

Sample handling requires stringent conditions: amber vials, inert atmosphere (N₂/Ar), temperatures ≤ -80°C, and antioxidants (e.g., butylated hydroxytoluene). Aqueous work must use buffers pH 6–8 to minimize carboxylate protonation, which increases membrane permeability but reduces solubility [2] [6].

Light Sensitivity and Oxidative Degradation Pathways

The polyene chain renders atRA⁻ highly photosensitive. Key degradation pathways include:

Photodegradation:

  • Direct UV exposure (λ = 360 nm) induces trans-to-cis isomerization within minutes. Amber vials reduce but do not prevent isomerization (≥6 hours) [2] [7].
  • Singlet oxygen (¹O₂) generation via energy transfer from excited-state atRA⁻. This initiates lipid peroxidation in membranes, particularly in photoreceptor cells rich in docosahexaenoic acid [7].

Auto-oxidation:

  • C15 carboxylate and C14 position are vulnerable to oxidation, forming 4-hydroxy-, 4-oxo-, and 18-hydroxy-retinoates [3] [8].
  • CYP26 enzymes (CYP26A1/B1/C1) catalyze regiospecific hydroxylation, induced 3–5-fold by atRA⁻ itself ("autoinduction") [3] [8].

Table 3: Stability Factors in Biological Matrices

MatrixLight Exposure (60 min)Degradation ProductsKey Stabilizing Factors
Aqueous buffer>90% degradationIsomers, epoxy- and apo-derivativesNone (highly unstable)
Cell culture (+FBS)20–40% loss13-cis, 4-oxo-RAAlbumin, lipoproteins
Liver homogenate<20% lossMinor isomerizationCRBP, FABP, cellular antioxidants
Plasma30–50% loss4-oxo-RA, glucuronidesRBP4, albumin

[2] [5] [6]

Mitigation strategies include:

  • Work under yellow/red safelights (λ > 500 nm) [2].
  • Addition of radical scavengers (e.g., α-tocopherol) [7].
  • Rapid processing with liquid nitrogen snap-freezing for tissue analysis [6].
  • Use of LC-MS/MS with stable isotope internal standards (d₅-atRA) for accurate quantification in complex matrices [2] [6].

Properties

Product Name

all-trans-Retinoate

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Molecular Formula

C20H27O2-

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-M

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Synonyms

Acid, all-trans-Retinoic
Acid, beta-all-trans-Retinoic
Acid, Retinoic
Acid, trans-Retinoic
Acid, Vitamin A
all trans Retinoic Acid
all-trans-Retinoic Acid
beta all trans Retinoic Acid
beta-all-trans-Retinoic Acid
Potassium Salt, Tretinoin
Retin A
Retin-A
Retinoic Acid
Salt, Tretinoin Potassium
Salt, Tretinoin Sodium
Salt, Tretinoin Zinc
Sodium Salt, Tretinoin
trans Retinoic Acid
trans-Retinoic Acid
Tretinoin
Tretinoin Potassium Salt
Tretinoin Sodium Salt
Tretinoin Zinc Salt
Vesanoid
Vitamin A Acid
Zinc Salt, Tretinoin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C

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